N-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea
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Overview
Description
N-(methylcarbamoyl)-2-[[4-(phenylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide is a member of triazoles.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of compounds closely related to N-(methylcarbamoyl)-2-[[4-(phenylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide has been studied, providing insights into their molecular and supramolecular structures through X-ray diffractometry (Castiñeiras, García-Santos, & Saa, 2018).
Antimicrobial Applications
- Several studies have focused on synthesizing derivatives of this compound and evaluating their antimicrobial properties. These include assessments against various bacteria and fungi, highlighting the potential use of these compounds in treating microbial infections (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011); (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Potential in Cancer Research
- Investigations into derivatives of this compound have revealed potential applications in cancer research. Some studies have shown selective cytotoxicity against cancer cell lines, suggesting these compounds could be valuable in developing new anticancer therapies (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Metabolism Study
- The metabolism of similar compounds has been studied to understand their pharmacokinetics and potential modifications during metabolism. This research provides important insights for pharmaceutical applications (Varynskyi & Kaplaushenko, 2020).
Structural Modifications and Drug Development
- Structural modifications of this compound and its derivatives have been explored to enhance their pharmacological properties. This includes studying the effects of replacing certain functional groups to improve efficacy and reduce toxicity, which is crucial for drug development (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Properties
CAS No. |
724701-80-8 |
---|---|
Molecular Formula |
C18H18N6O2S |
Molecular Weight |
382.4g/mol |
IUPAC Name |
2-[(4-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C18H18N6O2S/c1-19-17(26)21-15(25)12-27-18-23-22-16(14-7-9-20-10-8-14)24(18)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H2,19,21,25,26) |
InChI Key |
CEQUZDYLXBLBMM-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC=NC=C3 |
Canonical SMILES |
CNC(=O)NC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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